N-ethyl-1-{6-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-ethyl-1-[6-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanylpyrimidin-4-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2S/c1-3-23-22(29)18-8-10-27(11-9-18)19-12-21(26-15-25-19)30-14-20(28)24-13-17-6-4-16(2)5-7-17/h4-7,12,15,18H,3,8-11,13-14H2,1-2H3,(H,23,29)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNFAWSFKRPAEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCN(CC1)C2=CC(=NC=N2)SCC(=O)NCC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-{6-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of benzoylamino and benzoyl intermediates, followed by their coupling with prolinamide derivatives under controlled conditions. Common reagents used in these reactions include benzoyl chloride, proline derivatives, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Core Pyrimidine Ring Reactivity
The pyrimidine scaffold in this compound is central to its chemical behavior. Key observations:
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Electrophilic Substitution : Pyrimidine derivatives undergo halogenation at electron-deficient positions. For example, 2,4-dichloropyrido[2,3-d]pyrimidine derivatives are synthesized via chlorination with POCl₃ .
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Nucleophilic Displacement : The sulfanyl (-S-) group at position 6 of the pyrimidine ring (as seen in the target compound) is susceptible to nucleophilic substitution. In similar structures, this position reacts selectively with amines or thiols under basic conditions .
Table 1: Representative Reactions of Pyrimidine Derivatives
Piperidine-Carboxamide Modifications
The piperidine-4-carboxamide moiety undergoes functionalization via:
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Amide Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the carboxamide group converts to carboxylic acid. This is critical for prodrug activation .
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N-Alkylation : The N-ethyl group can be introduced via reductive amination using ethylamine and NaBH₃CN .
Example Synthesis Pathway :
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Piperidine Ring Formation : Cyclization of 4-cyanopiperidine derivatives with ethyl chloroformate yields the carboxamide .
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Coupling to Pyrimidine : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution links the piperidine to the pyrimidine core .
Carbamoylmethylsulfanyl Side Chain Reactivity
The {[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]} group exhibits:
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Oxidative Stability : The sulfanyl (-S-) linker is stable under mild conditions but oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) with H₂O₂ or mCPBA .
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Amide Bond Cleavage : Strong acids (e.g., TFA) or bases (e.g., LiOH) hydrolyze the carbamoyl group to a free amine .
Biological Implications :
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This side chain enhances binding to kinase targets (e.g., ACK1/TNK2 inhibitors) by mimicking ATP’s adenine moiety .
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Modulating the 4-methylphenyl group alters pharmacokinetic properties, as seen in structurally related pyrido[2,3-d]pyrimidines .
Synthetic Strategies for Analogues
Relevant methodologies from literature:
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Fragment-Based Design : ACK1 inhibitors (e.g., compound 9r ) are synthesized via fragment coupling, optimizing substituents at R₁ (Cl, Br) and R₃ (m-F, p-OH aniline) for potency .
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Multi-Step Cascade Reactions : Pyrido[2,3-d]pyrimidines are constructed via cyclocondensation of α-fluoromalonate and malononitrile, followed by chlorination and cyclization .
Table 2: Pharmacological Profiles of Analogues
| Compound Class | Target | IC₅₀/EC₅₀ | Key Modification |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidine | DHFR | 10–50 nM | N6-[(3,5-dimethoxyphenyl)methyl] |
| Piperidine-carboxamide | ACK1/TNK2 | 41–83% inhibition | Halogenation at pyrimidine C5 |
| Thiazolo-pyrimidine | Anticonvulsant | ED₅₀ = 24.38 mg/kg | 4-Chlorophenyl substitution |
Stability and Degradation Pathways
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural features to N-ethyl-1-{6-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide exhibit significant anticancer properties. For instance, derivatives containing pyrimidine and piperidine moieties have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation through interference with critical signaling pathways involved in cancer progression .
Anti-inflammatory Properties
Compounds analogous to this compound have been studied for their anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines and modulate immune responses, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Effects
Research has suggested that similar piperidine derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's disease. By targeting specific pathways involved in neuroinflammation and oxidative stress, these compounds could help mitigate neuronal damage .
Enzyme Inhibition
The compound is hypothesized to act as an inhibitor of certain enzymes relevant to metabolic disorders. For example, it may inhibit 11β-hydroxysteroid dehydrogenase type 1, which is involved in cortisol metabolism. This inhibition could be beneficial in managing conditions like metabolic syndrome, type 2 diabetes, and obesity .
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. This opens avenues for developing new antibiotics or antifungal agents based on the core structure of this compound .
Synthesis and Evaluation
A study focused on synthesizing derivatives of this compound revealed promising results in terms of biological activity. The synthesized compounds were evaluated for their anticancer properties using various human cancer cell lines, demonstrating significant cytotoxic effects compared to standard chemotherapeutics .
Mechanism of Action
The mechanism of action of N-ethyl-1-{6-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its precise mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a structural and physicochemical comparison with four analogs, highlighting key differences and their implications (Table 1).
Table 1: Structural and Functional Comparison
Pyrimidine Substituent Variations
- Target Compound vs. [1]: Replacing the sulfanyl group with a phenoxy (as in [1]) reduces steric bulk and increases polarity due to oxygen’s electronegativity. However, sulfanyl groups in the target compound may offer better metabolic stability, as thioethers are less prone to enzymatic oxidation than ethers .
- Target Compound vs. [4] : The 2,5-dimethylphenyl substituent in [4] introduces ortho-methyl groups, which could hinder rotational freedom compared to the target’s para-substituted p-tolylmethyl group. This may reduce binding affinity to planar targets .
Benzyl/Phenyl Group Modifications
- 4-Fluorobenzyl ([1]) vs. ~3.2). The p-tolylmethyl group in the target compound likely enhances membrane permeability .
- This contrasts with the target’s unhindered para-substituted aromatic system .
Piperidine Core Modifications
- Target Compound vs. [3] : The sulfonyl group in [3] replaces the pyrimidine ring, drastically altering electronic properties. Sulfonyl is strongly electron-withdrawing, reducing piperidine’s basicity (pKa ~6 vs. ~8 for unsubstituted piperidine), which may affect ionization state and target interactions .
Research Implications
While biological data for these compounds are unavailable in the provided evidence, structural analysis suggests:
The target compound’s sulfanyl-p-tolylmethyl combination balances lipophilicity and stability, making it a candidate for orally bioavailable therapeutics.
Fluorine in [1] and ethoxy in [4] demonstrate how small substituent changes can fine-tune electronic and steric properties for target specificity.
The sulfonyl group in [3] highlights trade-offs between polarity and metabolic susceptibility.
Further studies should prioritize synthesizing these analogs and evaluating their pharmacokinetic and binding profiles.
Biological Activity
N-ethyl-1-{6-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide, also identified by its CAS number 1189907-58-1, is a synthetic compound with potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a complex structure that includes piperidine and pyrimidine rings. The presence of a carbamoyl group and a sulfanyl linkage suggests possible interactions with various biological targets.
Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:
- Kinase Inhibition : Many pyrimidine derivatives act as inhibitors of various kinases, which play critical roles in cell signaling pathways associated with cancer and other diseases. For instance, related compounds have shown efficacy in targeting the EPH receptor family, which is implicated in tumor progression .
- Anticancer Properties : Certain derivatives have demonstrated selective cytotoxicity against cancer cell lines, suggesting that they may interfere with cancer cell proliferation and survival mechanisms .
Pharmacological Studies
A review of related literature highlights several studies assessing the pharmacological potential of compounds structurally related to this compound:
- In vitro Studies : In vitro assays have reported significant inhibition of cell growth in various cancer cell lines, indicating potential for further development as an anticancer agent .
- In vivo Studies : Animal models have been employed to evaluate the pharmacokinetics and toxicity profiles of similar compounds. These studies are crucial for understanding the therapeutic window and safety of the compound in clinical settings .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Kinase Inhibition | Inhibits EPH receptor family | |
| Anticancer Activity | Induces apoptosis in cancer cell lines | |
| Cytotoxicity | Significant growth inhibition in vitro |
Case Study 1: EPH Receptor Inhibition
A study focused on a related pyrimidine compound demonstrated its ability to selectively inhibit EPH receptors involved in cancer metastasis. This finding underscores the potential of this compound to serve as a therapeutic agent targeting similar pathways.
Case Study 2: Preclinical Toxicity Assessment
Preclinical trials involving analogs of this compound revealed manageable toxicity levels at therapeutic doses, suggesting a favorable safety profile for further clinical investigation. These assessments are essential for guiding dosage recommendations in human trials .
Q & A
Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction yields be optimized?
Methodological Answer: The compound’s synthesis involves multi-step organic reactions, including:
- Pyrimidine ring functionalization : Introduction of the sulfanyl group via nucleophilic substitution, using thiourea or thiol derivatives under basic conditions .
- Piperidine-carboxamide coupling : Amide bond formation between the piperidine and carboxamide groups using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Optimization strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalyst use : Palladium catalysts improve cross-coupling efficiency in pyrimidine modifications .
- Temperature control : Stepwise heating (50–80°C) minimizes side reactions during thioether formation .
Q. What analytical techniques are critical for confirming structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Performance Liquid Chromatography (HPLC) :
- Mass Spectrometry (MS) :
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer: Discrepancies often arise from:
- Structural isomerism : Configurational differences in the piperidine or sulfanyl groups alter target binding. Use X-ray crystallography (e.g., COD Entry 2230670 ) or NOE NMR to confirm stereochemistry.
- Assay variability :
Case Study :
Inconsistent antifungal activity reported in was traced to differences in solvent polarity (DMSO vs. ethanol), affecting compound solubility and bioavailability.
Q. What strategies are recommended for optimizing metabolic stability in preclinical studies?
Methodological Answer:
- Structural modifications :
- In vitro assays :
Q. How should researchers design experiments to analyze structure-activity relationships (SAR)?
Methodological Answer:
- Fragment-based design : Synthesize analogs with systematic substitutions (e.g., pyrimidine → pyridine, piperidine → morpholine) .
- Computational modeling :
- Biological validation :
Example SAR Finding :
Replacing the 4-methylphenyl group with a 4-fluorophenyl moiety increased affinity for carbonic anhydrase IX by 3-fold .
Safety and Compliance
Q. What safety precautions are essential for handling this compound?
Methodological Answer:
- Hazard classification : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation) .
- Protective measures :
- First aid :
Data Contradiction Analysis
Q. How should conflicting crystallographic data be addressed?
Methodological Answer:
- Re-evaluate crystal packing : Compare unit cell parameters (e.g., a = 13.286 Å, b = 9.1468 Å ) with literature.
- Hydrogen bonding analysis : Use Mercury software to identify weak interactions (e.g., C–H⋯π bonds) that may stabilize polymorphs .
- Thermal analysis : Perform DSC to detect polymorphic transitions (e.g., melting point variations >5°C indicate distinct forms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
